2-O-alpha-D-Glucopyranosyl-alpha-D-glucose
Description
2-O-α-D-Glucopyranosyl-α-D-glucose is a disaccharide composed of two α-D-glucose units linked via an α-1,2 glycosidic bond. This structural specificity distinguishes it from more common disaccharides like maltose (α-1,4 linkage) or sucrose (α-1,2-β-2,1 linkage). The compound’s unique linkage confers distinct physicochemical properties, such as solubility, enzymatic digestibility, and crystallinity, which influence its biological and industrial applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-LFWCVFAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275862 | |
| Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37169-66-7 | |
| Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37169-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601275862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-α-D-glucopyranosyl-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Mechanism of CGTase-Catalyzed Transglucosylation
Cyclodextrin glucanotransferase (CGTase) facilitates the transfer of glucosyl residues from α-cyclodextrin donors to L-ascorbic acid (L-AA) acceptors. The reaction proceeds through a two-step mechanism: (1) coupling , where a single glucosyl unit is transferred to the 2-hydroxyl group of L-AA, forming AA-2G, and (2) disproportionation , which elongates oligoglucosyl chains on AA-2G via intermolecular glucosyl transfers. This dual activity enables molar yields exceeding 1.4 per cyclodextrin molecule, as the enzyme reutilizes linear maltooligosaccharide byproducts.
Optimization of Reaction Conditions
The Thermoanaerobacter sp. CGTase (Toruzyme 3.0L) achieves maximal productivity at pH 5.6 and 60°C, with a substrate molar ratio of 4.6:1 (L-AA:α-cyclodextrin). Under these conditions, AA-2G concentrations reach 143 g/L (424 mM) after 40 hours, representing a 30% yield based on L-AA input. Post-reaction treatment with glucoamylase hydrolyzes elongated oligoglucosyl chains, converting all intermediates into AA-2G.
Table 1: CGTase-Mediated AA-2G Synthesis Parameters
Recombinant α-Glucosidase Systems
Heterologous Expression in Pichia pastoris
The α-glucosidase from Oryza sativa (rAGL) has been engineered for extracellular production in Pichia pastoris GS115, achieving titers of 9.11 U/mL after 102 hours of fed-batch fermentation. Purified rAGL exhibits a specific activity of 49.83 U/mg at pH 4.0 and 37°C, with optimal stability below 55°C. This system bypasses the need for costly cyclodextrin substrates by utilizing maltose as the glucosyl donor.
Maltose-Dependent Transglycosylation
Equimolar maltose and ascorbic acid sodium salt (250 g/L) yield 8.7 g/L AA-2G at pH 4.0 and 37°C. Unlike CGTase, rAGL minimizes byproduct formation, producing AA-2G as the dominant product (>95% purity post-purification). However, lower volumetric productivity compared to CGTase limits its industrial adoption.
Purification and Crystallization Strategies
Cation Exchange Chromatography
Industrial-scale processes employ strongly acidic cation exchange resins (e.g., Dowex 50W-X4, Ca²⁺ form) to isolate AA-2G from reaction mixtures. Chromatography conditions include a column temperature of 60°C and elution with deionized water, achieving purities >70%. Subsequent oxidative treatment with ferric sulfate (0.1 wt%) removes residual reducing sugars, further enhancing purity to >90%.
Crystallization Dynamics
Supersaturated AA-2G solutions (77 wt%) crystallize efficiently at 40°C with 2 wt% seed crystals, followed by gradual cooling to 20°C over 48 hours. Basket centrifugation recovers crystalline AA-2G in 50% yield relative to initial L-AA, with non-hygroscopic properties ideal for storage.
Table 2: Crystallization Parameters for AA-2G
| Parameter | Value | Outcome | Source |
|---|---|---|---|
| Seed Crystal Loading | 2 wt% | 50% recovery yield | |
| Temperature Profile | 40°C → 20°C in 48 hr | Monocrystalline form | |
| Supersaturation | 77 wt% | Non-hygroscopic product |
Industrial-Scale Process Design
Integrated Biocatalytic-Hydrolytic Systems
A patented workflow combines CGTase transglucosylation (60°C, pH 5.6) with glucoamylase hydrolysis (50°C, pH 5.0) to convert >99% of oligoglucosyl intermediates into AA-2G. Ultrafiltration membranes (150–300 Da cutoff) remove enzymes and concentrate the product stream prior to chromatography.
Economic and Yield Considerations
Using α-cyclodextrin as a donor substrate reduces raw material costs by 40% compared to maltodextrin-based systems. The highest reported AA-2G concentration (143 g/L) requires a 4.6:1 molar excess of L-AA, balancing reaction kinetics and substrate inhibition.
Comparative Analysis of Methodologies
CGTase vs. α-Glucosidase: Yield and Specificity
CGTase-based systems outperform α-glucosidase in volumetric productivity (143 g/L vs. 8.7 g/L) but require post-synthetic hydrolysis to eliminate oligoglucosyl byproducts. Conversely, α-glucosidase from Oryza sativa offers superior regioselectivity, eliminating the need for downstream glucoamylase treatment.
Chemical Reactions Analysis
Types of Reactions
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield gluconic acid derivatives, while reduction can yield glucitol derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Vitamin C Enrichment and Stability
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose is particularly noted for its role in enhancing the stability of vitamin C (ascorbic acid). The compound can be used to produce 2-O-alpha-D-glucopyranosyl-L-ascorbic acid, which exhibits improved stability compared to free ascorbic acid. This is crucial for pharmaceutical formulations aimed at preventing diseases such as viral infections, bacterial infections, and even certain cancers .
2. Drug Delivery Systems
The glycosylation of drugs with this compound can enhance their solubility and bioavailability. This modification allows for more effective delivery of therapeutic agents, particularly those that are poorly soluble in water. For instance, studies have indicated that glycosylated compounds can improve the pharmacokinetics of various medications .
Food Industry Applications
1. Food Preservatives
Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. It helps in preventing oxidation, thereby extending the shelf life of perishable goods. This application is particularly relevant in the formulation of snacks, beverages, and dairy products .
2. Flavor Enhancer
The compound can also serve as a flavor enhancer due to its ability to modulate sweetness without adding extra calories. It is suitable for use in low-calorie food products aimed at health-conscious consumers .
Cosmetic Applications
1. Skin Care Products
In cosmetics, this compound is incorporated into skin care formulations as a stabilizer and antioxidant. Its ability to protect against oxidative stress makes it valuable in anti-aging products and formulations aimed at improving skin health .
2. Whitening Agents
The compound can be used in skin-whitening agents due to its role in stabilizing L-ascorbic acid, which is known for its skin-brightening properties. This application is prevalent in creams and serums targeting hyperpigmentation .
Biotechnology Applications
1. Enzyme Substrates
In biotechnological research, this compound serves as a substrate for various enzymes involved in glycoside hydrolase reactions. These reactions are pivotal for studying enzyme kinetics and mechanisms, particularly those related to carbohydrate metabolism .
2. Production of Oligosaccharides
The compound has been explored for its potential in synthesizing oligosaccharides through enzymatic processes. This application is significant in developing prebiotics that promote gut health by supporting beneficial gut bacteria .
Case Studies
Mechanism of Action
The mechanism of action of 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by alpha-glucosidase to release glucose molecules, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modulate glycosylation processes and influence cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key features of 2-O-α-D-Glucopyranosyl-α-D-glucose and analogous disaccharides or glycosides:
| Compound | Molecular Formula | Molecular Weight (Da) | Glycosidic Linkage | Biological Role/Source |
|---|---|---|---|---|
| 2-O-α-D-Glucopyranosyl-α-D-glucose | C₁₂H₂₂O₁₁ | 342.30 | α-1,2 (glucose-glucose) | Synthetic; research applications |
| Maltose (α-D-Glcp-(1→4)-β-D-Glcp) | C₁₂H₂₂O₁₁ | 342.30 | α-1,4 (glucose-glucose) | Starch digestion byproduct |
| Sucrose (α-D-Glcp-(1→2)-β-D-Fruf) | C₁₂H₂₂O₁₁ | 342.30 | α-1,2-β-2,1 (glucose-fructose) | Plant carbohydrate storage and transport |
| 2-O-α-D-Glucopyranosyl-glycerol | C₉H₁₈O₈ | 254.24 | α-1,2 (glucose-glycerol) | Osmoprotectant in microorganisms |
| 2-O-α-D-Glucopyranosyl-L-ascorbic acid | C₁₂H₁₈O₁₁ | 338.27 | α-1,2 (glucose-ascorbic acid) | Synthetic; food stabilizer and antioxidant |
Key Observations:
- Linkage Position and Configuration: The α-1,2 linkage in 2-O-α-D-Glucopyranosyl-α-D-glucose is rare compared to α-1,4 (maltose) or β-1,4 (cellobiose) linkages. This affects enzymatic hydrolysis, as most glucosidases target α-1,4 or β-1,4 bonds .
- Functional Groups: Unlike sucrose (a non-reducing sugar), 2-O-α-D-Glucopyranosyl-α-D-glucose retains a free anomeric carbon, making it a reducing sugar .
- Solubility : Similar to maltose and sucrose, it is highly water-soluble due to hydroxyl group interactions, but its crystallinity may differ due to steric hindrance from the 1,2 linkage .
Research Findings and Challenges
- Enzymatic Specificity : Studies show that Agrobacterium β-glucosidase can hydrolyze α-1,2 linkages but with lower efficiency compared to α-1,4 bonds, emphasizing the need for engineered enzymes for industrial applications .
- Structural Analogues: Carba-sugar analogues (e.g., 5a-carba-α-D-mannopyranose derivatives) mimic natural glycosides but exhibit altered binding affinities due to carbon-for-oxygen substitutions .
Biological Activity
2-O-α-D-Glucopyranosyl-α-D-glucose, commonly referred to as kojibiose, is a disaccharide composed of two glucose units linked by an α(1→2) bond. This compound has garnered attention in various fields, including nutrition, pharmacology, and biotechnology, due to its potential biological activities. This article reviews the biological activity of kojibiose, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Kojibiose has the following chemical characteristics:
- Molecular Formula : C12H22O11
- Molecular Weight : 342.296 g/mol
- CAS Number : 37169-66-7
The structure features a glucopyranosyl unit linked to another glucopyranosyl unit via an α-glycosidic bond, which influences its solubility and reactivity in biological systems.
Biological Activity
Kojibiose exhibits several biological activities that make it a subject of interest in research:
1. Prebiotic Properties
Kojibiose is recognized for its prebiotic effects, promoting the growth of beneficial gut microbiota. Studies have shown that it can stimulate the proliferation of bifidobacteria and lactobacilli, contributing to improved gut health and enhanced immune function .
2. Antioxidant Activity
Research indicates that kojibiose possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .
3. Anti-inflammatory Effects
Kojibiose has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The biological effects of kojibiose are mediated through several mechanisms:
- Gut Microbiota Modulation : Kojibiose enhances the growth of specific beneficial bacteria in the gut, which can lead to improved digestion and absorption of nutrients.
- Antioxidant Pathways : It activates cellular antioxidant pathways, reducing oxidative damage by increasing the expression of antioxidant enzymes.
- Cytokine Regulation : Kojibiose suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased synthesis of inflammatory mediators .
Research Findings and Case Studies
Several studies have investigated the biological activities of kojibiose:
Applications
Kojibiose's biological activities have led to various applications:
- Nutraceuticals : Used as a dietary supplement for gut health.
- Food Industry : Incorporated into functional foods aimed at enhancing health benefits.
- Pharmaceuticals : Investigated for potential anti-inflammatory drugs targeting chronic diseases.
Q & A
Q. What are the established methods for synthesizing 2-O-α-D-glucopyranosyl-α-D-glucose, and how do reaction conditions influence yield?
The compound is typically synthesized via enzymatic transglycosylation. For example, engineered sucrose phosphorylase from Bifidobacterium longum catalyzes the transfer of a glucosyl moiety from sucrose to glycerol, producing 2-O-α-D-glucopyranosyl derivatives. Key factors include:
- Temperature : Optimal activity occurs at 30–40°C.
- pH : Reactions are efficient in mildly acidic buffers (pH 6.0–7.0).
- Substrate ratio : A 1:2 molar ratio of donor (sucrose) to acceptor (glycerol) maximizes yield . Chemical synthesis using protected glucose derivatives (e.g., peracetylated glucose) and glycosylation reagents (e.g., trichloroacetimidates) is also reported, though enzymatic methods are preferred for stereospecificity .
Q. How is the structure of 2-O-α-D-glucopyranosyl-α-D-glucose validated in experimental settings?
Structural confirmation employs:
- NMR spectroscopy : - and -NMR identify glycosidic linkages (e.g., α-1→2 bond) and anomeric configurations. Key signals include δ 5.2–5.4 ppm (α-anomeric proton) and δ 100–105 ppm (anomeric carbon) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 343.12 [M+H]), while tandem MS (MS/MS) fragments validate connectivity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .
Q. What are the primary applications of this compound in biological research?
- Cell culture : Acts as a cryoprotectant due to its low toxicity and ability to stabilize membranes during freeze-thaw cycles .
- Drug delivery : Serves as a biocompatible surfactant in micelle-based delivery systems, enhancing solubility of hydrophobic drugs .
- Enzyme studies : Used as a non-metabolizable glucose analog to investigate transport mechanisms (e.g., GLUT transporters) without interference from glycolysis .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis to address low catalytic efficiency or byproduct formation?
Strategies include:
- Enzyme engineering : Directed evolution or rational design (e.g., site-saturation mutagenesis at substrate-binding pockets) improves specificity and reduces off-target glycosylation .
- Reaction engineering : Continuous flow systems with immobilized enzymes enhance stability and product recovery .
- Byproduct inhibition management : Adding α-glucosidase inhibitors (e.g., acarbose) prevents hydrolysis of the product .
Q. What experimental approaches resolve contradictions in reported biological activities, such as conflicting cytotoxicity data?
Contradictions often arise from impurity profiles or assay conditions. Mitigation involves:
- Purity assessment : Use HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to quantify impurities ≤0.1% .
- Standardized assays : Validate cytotoxicity via multiple methods (e.g., MTT, ATP luminescence) across cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic profiling : Track intracellular uptake and degradation using -labeled analogs paired with LC-MS .
Q. What advanced techniques characterize the compound’s interaction with biomacromolecules (e.g., proteins or membranes)?
- Surface plasmon resonance (SPR) : Quantifies binding affinity (e.g., K values) to receptors like lectins .
- Molecular dynamics (MD) simulations : Models lipid bilayer interactions to explain membrane stabilization mechanisms .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of surfactant-micelle formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
